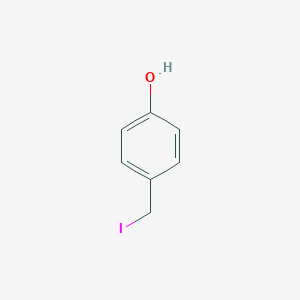

4-(Iodomethyl)phenol

Description

This compound is likely used in organic synthesis as an intermediate, particularly in nucleophilic substitution or coupling reactions due to the reactive C–I bond . Its iodine content may also make it relevant in radiopharmaceuticals or diagnostic agents, though specific applications require further validation.

Properties

IUPAC Name |

4-(iodomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIYQPDJHYAGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-Iodophenol (CAS 540-38-5)

- Structure: Iodine directly substituted at the para position of phenol.

- Physical Properties :

- Reactivity: Undergoes electrophilic substitution at the ortho/para positions due to the electron-withdrawing iodine atom. indicates that iodophenols form via enzymatic or chemical iodination, with 2-iodophenol forming faster than 4-iodophenol .

- Applications: Diagnostic agent and synthetic intermediate .

Comparison :

- The iodomethyl group in 4-(Iodomethyl)phenol introduces a longer substituent chain compared to 4-iodophenol.

- The C–I bond in the iodomethyl group is more reactive toward nucleophilic substitution (e.g., SN2 reactions) than the aromatic C–I bond in 4-iodophenol.

4-(Methoxymethyl)phenol (CAS not specified)

- Structure : Methoxymethyl (–CH₂OCH₃) group at the para position.

- Properties: Hydrophobicity: Higher than 4-iodophenol due to the nonpolar methoxy group. Reactivity: The ether group is less reactive than the C–I bond, making it more stable under basic conditions .

Comparison :

- The iodomethyl group in this compound is more polarizable and reactive than the methoxymethyl group, enabling participation in halogen-bonding interactions or cross-coupling reactions.

4-Nitrophenol (CAS 100-02-7)

- Structure: Nitro (–NO₂) group at the para position.

- Properties: Acidity: pKa ~7.1, significantly more acidic than this compound (phenol pKa ~10). Reactivity: Nitro group strongly deactivates the ring, directing further substitutions to meta positions .

- Applications : Precursor in dye synthesis and pesticide manufacturing .

Comparison :

- The iodomethyl group is less electron-withdrawing than the nitro group, resulting in milder deactivation of the aromatic ring. This allows this compound to retain some reactivity toward electrophilic substitutions.

4-Iodoanisole (CAS 696-62-8)

- Structure : Methoxy and iodine substituents at para positions.

- Properties :

- Applications : Intermediate in organic synthesis .

Comparison :

- This compound lacks the methoxy group’s activating effects, making its aromatic ring less reactive than 4-iodoanisole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.